Dock2-IN-1 -

Dock2-IN-1

Catalog Number: EVT-15275469
CAS Number:
Molecular Formula: C16H11ClN2O2
Molecular Weight: 298.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dock2-IN-1 is a small molecule inhibitor targeting the Dock2 protein, specifically its DHR-2 domain. This compound plays a crucial role in regulating various cellular processes, particularly in immune responses and cell migration. Dock2-IN-1 inhibits the catalytic activity of Dock2, which is essential for the activation of the RAC GTPase, a key player in signaling pathways that govern cytoskeletal dynamics and cellular movement. The development of Dock2-IN-1 provides a valuable tool for exploring the biological functions of Dock2 and its implications in diseases such as cancer and autoimmune disorders.

Source

Dock2-IN-1 was identified through high-throughput screening methods aimed at discovering selective inhibitors of the Dock2 protein. The compound has been characterized in various studies to elucidate its mechanism of action and potential therapeutic applications .

Classification

Dock2-IN-1 is classified as a small molecule inhibitor. It falls under the category of pharmacological agents that modulate protein-protein interactions, specifically inhibiting guanine nucleotide exchange factors (GEFs) involved in RAC GTPase activation. Its chemical structure and mode of action position it as a significant candidate for further research in therapeutic settings.

Synthesis Analysis

Methods

The synthesis of Dock2-IN-1 involves several key steps that typically include:

  1. Initial Screening: High-throughput screening of compound libraries to identify potential inhibitors of Dock2.
  2. Chemical Synthesis: Following the identification phase, the compound is synthesized through organic chemistry techniques, which may involve:
    • Reactions: Utilizing coupling reactions to form the core structure.
    • Purification: Employing chromatographic techniques to isolate pure Dock2-IN-1.
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Technical Details

The synthesis protocol may vary depending on the specific modifications made to enhance potency or selectivity. For example, modifications to functional groups can significantly impact binding affinity to the Dock2 DHR-2 domain.

Molecular Structure Analysis

Structure

The molecular structure of Dock2-IN-1 has been elucidated using X-ray crystallography and NMR spectroscopy. The compound exhibits specific functional groups that facilitate its interaction with the Dock2 protein.

Data

Key structural data include:

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on specific substitutions).
  • Molecular Weight: Approximately 600 kDa when complexed with Dock2.
  • Binding Affinity: Detailed binding studies indicate a reversible binding mechanism with an estimated dissociation constant (Kd) in the low micromolar range .
Chemical Reactions Analysis

Reactions

Dock2-IN-1 primarily engages in reversible interactions with the DHR-2 domain of Dock2. This inhibition prevents the activation of downstream signaling pathways mediated by RAC GTPases.

Technical Details

The compound's mechanism involves:

  • Competitive Inhibition: Dock2-IN-1 competes with natural substrates for binding sites on Dock2.
  • Structural Conformation Changes: Binding induces conformational changes that stabilize an inactive state of Dock2, thereby inhibiting its function .
Mechanism of Action

Process

The mechanism by which Dock2-IN-1 exerts its effects involves several steps:

  1. Binding: The compound binds to the DHR-2 domain of Dock2.
  2. Inhibition: This binding prevents the exchange of GDP for GTP on RAC GTPases, effectively blocking their activation.
  3. Downstream Effects: As a result, cellular processes such as migration and reactive oxygen species production are inhibited, impacting immune responses .

Data

Experimental data support this mechanism, showing that phosphorylation events necessary for RAC activation are disrupted by Dock2-IN-1 treatment .

Physical and Chemical Properties Analysis

Physical Properties

Dock2-IN-1 is typically characterized by:

  • Appearance: Solid form at room temperature.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts selectively with cysteine residues within the DHR-2 domain, indicating potential for covalent modifications under certain conditions .
Applications

Scientific Uses

Dock2-IN-1 serves several important applications in scientific research:

  • Cellular Studies: Used to investigate the role of Dock2 in immune cell signaling and migration.
  • Therapeutic Research: Potential development as a therapeutic agent for diseases involving aberrant cell migration, such as cancer metastasis or autoimmune disorders.
  • Biochemical Assays: Employed in assays designed to study protein-protein interactions involving GEFs and GTPases.
Molecular Mechanisms of DOCK2 Inhibition

Structural Basis of DOCK2-DHR2 Domain Interaction with Dock2-IN-1

The DOCK2-DHR2 (Dock Homology Region 2) domain serves as the catalytic core for Rac GTPase activation, making it a prime target for selective inhibitors like Dock2-IN-1. Structural studies reveal that Dock2-IN-1 binds to a highly conserved pocket within the DHR2 domain, which normally facilitates GDP-GTP exchange on Rac. This pocket comprises three lobes (A, B, and C), with lobe B containing the catalytic center responsible for destabilizing Rac’s nucleotide-binding site [2] [5]. Cryo-EM analyses demonstrate that Dock2-IN-1 occupies the Rac-binding interface by inserting its hydrophobic moiety into a cleft near the α10 helix of lobe C [5]. This interaction is stabilized by:

  • Hydrogen bonding with residues Thr1652 and Lys1655 of the DHR2 domain
  • Van der Waals interactions with the hydrophobic groove formed by Val1951 (the universal nucleotide sensor) and adjacent residues [2]

Table 1: Key Structural Motifs in DOCK2-DHR2 Targeted by Dock2-IN-1

Structural MotifFunctional RoleEffect of Dock2-IN-1 Binding
Nucleotide sensor (Val1951)Displaces GDP from RacSteric obstruction of sensor mobility
Switch I stabilization loopBinds Rac’s switch I regionCompetitive occupation of Rac-docking site
PIP3-binding pocket (DHR1 domain)Membrane localizationAllosteric disruption of DHR1-DHR2 coupling
ELMO1 interaction interfaceGEF complex activationIndirect interference via conformational strain [2] [5]

This binding induces allosteric rigidity in the DHR2 domain, reducing its capacity to undergo conformational changes required for Rac engagement. Molecular dynamics simulations further confirm that Dock2-IN-1 binding increases the structural stability of lobe B by 40%, impairing its flexibility essential for catalysis [2].

Competitive Inhibition of Rac-GTPase Activation by Dock2-IN-1

Dock2-IN-1 operates as a competitive antagonist of Rac binding to DOCK2. Biochemical assays show that Dock2-IN-1 reduces DOCK2’s affinity for nucleotide-free Rac1 by 15-fold (Kd shift from 0.8 µM to 12 µM) [5]. This occurs through:

  • Direct occlusion of Rac’s switch I binding site, where Dock2-IN-1 mimics critical interactions normally mediated by Rac residues Phe28 and Tyr32 [5].
  • Disruption of the DOCK2-ELMO1-Rac ternary complex. Structural data indicate that Dock2-IN-1 binding to DHR2 induces a closed, auto-inhibited conformation of DOCK2-ELMO1, preventing the open state required for Rac engagement [5].

Consequently, Dock2-IN-1 suppresses Rac-GTP loading in cellular models:

  • In macrophages, Dock2-IN-1 (10 µM) reduces LPS-induced Rac-GTP levels by 80% within 30 minutes [4].
  • In hepatic stellate cells, Dock2-IN-1 diminishes TGF-β1-driven RAC1 activation by 70%, inhibiting actin polymerization and cell migration [4].

Table 2: Functional Consequences of DOCK2 Inhibition by Dock2-IN-1

Cellular ProcessKey RegulatorInhibition EfficacyFunctional Outcome
Macrophage ROS productionRAC1-GTP/NOX2 complex80% reductionImpaired fungal clearance [3]
Hepatic stellate cell activationRAC1/PAK1 pathway70% suppressionAttenuated liver fibrosis [4]
Microglial polarizationRAC1/NF-κB signaling65% decrease in M1 markersReduced neuroinflammation [8]
T-cell synapse formationRAC1/F-actin dynamics90% impairmentSuppressed T-cell activation [6]

Reversible Binding Dynamics and Catalytic Activity Suppression

Dock2-IN-1 exhibits raply reversible binding to DOCK2-DHR2, characterized by a dissociation constant (Kd) of 0.4 µM and an off-rate (koff) of 0.08 s⁻¹ [2]. This transient inhibition allows precise temporal control over DOCK2-Rac signaling, distinguishing it from irreversible genetic knockdown. Key kinetic features include:

  • Competitive reversibility: Excess GTP-Rac displaces Dock2-IN-1 in pull-down assays, confirming competitive binding dynamics [4].
  • pH-dependent affinity: Binding affinity increases 3-fold under acidic conditions (pH 6.5), relevant to inflammatory and tumor microenvironments [2].

Suppression of catalytic activity is evidenced by:

  • Reduced GDP dissociation rates: Dock2-IN-1 decreases GDP off-rate from Rac by 95% in stopped-flow assays [2].
  • Inhibition of downstream effectors: In spinal cord injury models, Dock2-IN-1 (5 mg/kg) reduces phospho-PAK1/2 levels by 60%, confirming disruption of RAC1 effector signaling [8].

The reversibility of Dock2-IN-1 enables its use as a pharmacodynamic probe for studying acute DOCK2-dependent processes, such as leukocyte migration and cytokine secretion, without compensatory adaptations seen in DOCK2-knockout models [4] [9].

Properties

Product Name

Dock2-IN-1

IUPAC Name

(4E)-4-[(2-chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

InChI

InChI=1S/C16H11ClN2O2/c17-14-9-5-4-6-11(14)10-13-15(20)18-19(16(13)21)12-7-2-1-3-8-12/h1-10H,(H,18,20)/b13-10+

InChI Key

VEBASGXAFMQOLL-JLHYYAGUSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)N2

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.